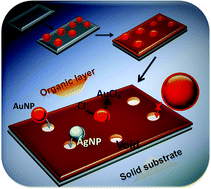Speciation of nanoscale objects by nanoparticle imprinted matrices†
Nanoscale Pub Date: 2016-02-22 DOI: 10.1039/C6NR01106C
Abstract
The toxicity of nanoparticles is not only a function of the constituting material but depends largely on their size, shape and stabilizing shell. Hence, the speciation of nanoscale objects, namely, their detection and separation based on the different species, similarly to heavy metals, is of outmost importance. Here we demonstrate the speciation of gold nanoparticles (AuNPs) and their electrochemical detection using the concept of “nanoparticles imprinted matrices” (NAIM). Negatively charged AuNPs are adsorbed as templates on a conducting surface previously modified with polyethylenimine (PEI). The selective matrix is formed by the adsorption of either oleic acid (OA) or poly(acrylic acid) (PAA) on the non-occupied areas. The AuNPs are removed by electrooxidation to form complementary voids. These voids are able to recognize the AuNPs selectively based on their size. Furthermore, the selectivity could be improved by adsorbing an additional layer of 1-hexadecylamine, which deepened the voids. Interestingly, silver nanoparticles (AgNPs) were also recognized if their size matched those of the template AuNPs. The steps in assembling the NAIMs and the reuptake of the nanoparticles were characterized carefully. The prospects for the analytical use of NAIMs, which are simple, of small dimension, cost-efficient and portable, are in the sensing and separation of nanoobjects.


Recommended Literature
- [1] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [2] Contribution of high-energy conformations to NMR chemical shifts, a DFT-BOMD study†
- [3] Back cover
- [4] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [5] Back cover
- [6] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [7] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [8] Investigation of matrix effects in nitrogen microwave inductively coupled atmospheric-pressure plasma mass spectrometry (MICAP-MS) for trace element analysis in steels†
- [9] A new redox site as an alternative to ferrocene to study electron transfer in self-assembled monolayers†
- [10] Probing Co- and Fe-doped LaMO3 (M = Ga, Al) perovskites as thermal sensors†










